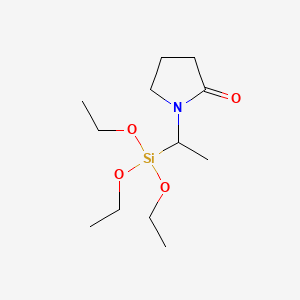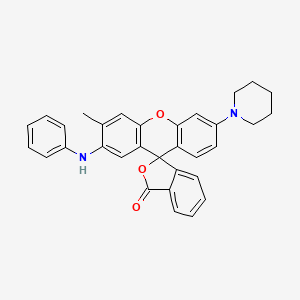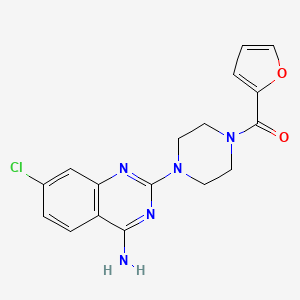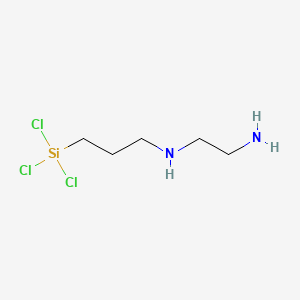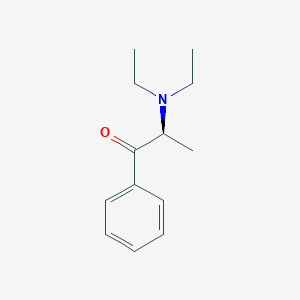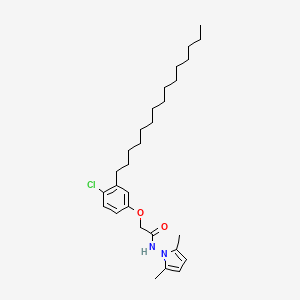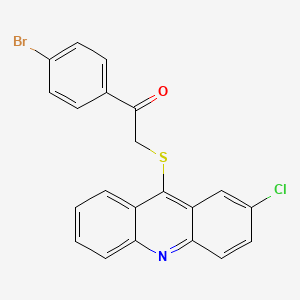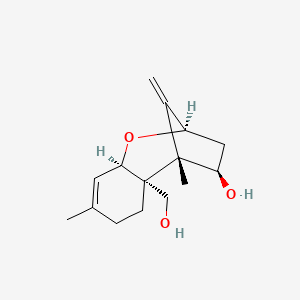
12,13-Deoxyverrucarol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12,13-Deoxyverrucarol is a trichothecene mycotoxin, a type of sesquiterpenoid compound produced by various fungal genera such as Fusarium, Myrothecium, and Stachybotrys . This compound is known for its toxic properties and is commonly found in contaminated cereal grains. It has a molecular formula of C15H22O3 and a molecular weight of 250.33 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12,13-Deoxyverrucarol involves multiple steps, including the protection of functional groups and selective reactions to introduce the desired functionalities. One of the synthetic routes involves the bromoetherification of verrucarin K, followed by desilylation to produce this compound .
Industrial Production Methods: laboratory-scale synthesis typically involves the use of advanced organic synthesis techniques and stringent reaction conditions to ensure the purity and yield of the compound .
化学反応の分析
Types of Reactions: 12,13-Deoxyverrucarol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
12,13-Deoxyverrucarol has several scientific research applications, including:
作用機序
The mechanism of action of 12,13-Deoxyverrucarol involves the inhibition of protein synthesis by binding to the ribosome and disrupting the elongation phase of translation . This leads to ribotoxic stress, which can trigger various cellular responses, including apoptosis and inflammation . The molecular targets include ribosomal proteins and associated factors involved in translation .
類似化合物との比較
Verrucarol: Another trichothecene mycotoxin with a similar structure but with an additional epoxy group.
Deoxynivalenol: A trichothecene mycotoxin known for its emetic effects and commonly found in contaminated grains.
Nivalenol: A trichothecene mycotoxin with similar toxic properties and structure.
Uniqueness: 12,13-Deoxyverrucarol is unique due to its specific structural features, including the absence of an epoxy group at positions 12 and 13, which differentiates it from other trichothecenes like verrucarol and deoxynivalenol . This structural difference can influence its reactivity and biological activity .
特性
CAS番号 |
63743-78-2 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
(1S,2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-11-ol |
InChI |
InChI=1S/C15H22O3/c1-9-4-5-15(8-16)13(6-9)18-11-7-12(17)14(15,3)10(11)2/h6,11-13,16-17H,2,4-5,7-8H2,1,3H3/t11-,12-,13-,14-,15-/m1/s1 |
InChIキー |
XARFTSXTPBVXCB-KJWHEZOQSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H](C3=C)O2)O)C)CO |
正規SMILES |
CC1=CC2C(CC1)(C3(C(CC(C3=C)O2)O)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





